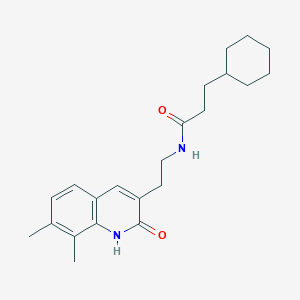

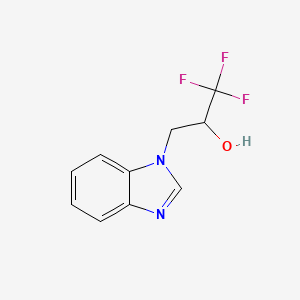

![molecular formula C19H17N3O5 B2744753 6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899968-31-1](/img/structure/B2744753.png)

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, also known as DNP, is a chemical compound that has been extensively researched for its various applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.36 g/mol. DNP is a pyridazinone derivative and has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Antioxidant Capacity

2,6-Dimethoxyphenol, a structurally related compound, demonstrates significant utility in the study of oxidase activities of various microbial multicopper proteins. This compound is used as a substrate in spectrophotometric assays to measure laccase activity, which is pivotal in understanding the enzymatic roles these proteins play across different microorganisms (Solano et al., 2001). Furthermore, 2,6-dimethoxyphenol has been utilized in the enzymatic synthesis of dimers with higher antioxidant capacities, leveraging its potential beyond mere activity measurement to the production of bioactive compounds with enhanced antioxidative properties (Adelakun et al., 2012).

Synthetic Chemistry and Molecular Docking

A novel class of pyridazin-3-one derivatives demonstrates a general synthetic route, indicating the versatility of pyridazin-3-one scaffolds in the synthesis of fused azines and highlighting their potential utility in various chemical syntheses (Ibrahim & Behbehani, 2014). Additionally, compounds derived from pyridazin-3-one structures have been investigated for their potential as aldose reductase inhibitors, a key target in managing complications of diabetes, through molecular docking studies. These investigations suggest that such compounds can serve as simplified substrates for the development of new inhibitors, with some showing inhibitory properties comparable to established treatments (Costantino et al., 1999).

Materials Science

The synthesis and characterization of donor-acceptor polymeric electrochromic materials, where pyrido[4,3-b]pyrazine acts as an acceptor unit, underscore the role of pyridazine derivatives in the development of novel materials. These polymers exhibit significant electrochromic properties, including high coloration efficiency and fast response times, making them promising candidates for use in NIR electrochromic devices (Zhao et al., 2014).

Eigenschaften

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-15-6-8-18(27-2)16(11-15)17-7-9-19(23)21(20-17)12-13-4-3-5-14(10-13)22(24)25/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPQJQYXZDYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)

![(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/no-structure.png)